1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one
Overview
Description
“1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For instance, Patel et al. synthesized 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole .Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents. Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antibacterial Applications
Imidazole derivatives have been widely studied for their antibacterial properties. The presence of the imidazole ring in compounds is associated with significant action against various bacterial strains. This makes “1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one” a potential candidate for developing new antibacterial agents, especially in the fight against antibiotic-resistant bacteria .
Antitumor Activity
The structural framework of imidazole-containing compounds has shown promise in antitumor activity. Research indicates that such compounds can be synthesized and modified to target specific cancer cells, providing a pathway for the development of novel anticancer drugs .
Antidiabetic Potential
Imidazole derivatives have been explored for their therapeutic potential in managing diabetes. By acting on various biological pathways, these compounds can offer a new approach to controlling blood glucose levels and managing the complications associated with diabetes .
Anti-inflammatory Properties
The anti-inflammatory properties of imidazole derivatives make them suitable for the development of drugs to treat chronic inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting disease progression .
Antiviral Uses
Compounds with the imidazole moiety have been found to exhibit antiviral activities. They can be designed to interfere with viral replication or to enhance the body’s immune response against viral infections .
Antioxidant Effects
The imidazole ring structure has been associated with antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging-related diseases .
Antihelmintic Applications
Imidazole-based compounds have been used as antihelmintics, which are drugs that expel parasitic worms (helminths) from the body. They work by disrupting the biological processes of the worms, leading to their death .
Antiulcer Activity
Some imidazole derivatives have shown effectiveness in treating ulcers. They can inhibit the secretion of gastric acid or protect the stomach lining, making them valuable in the research and development of antiulcer medications .
properties
IUPAC Name |
1-[4-[(1-methylimidazol-2-yl)methoxy]phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)11-3-5-12(6-4-11)17-9-13-14-7-8-15(13)2/h3-8H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBBMCFOFMDJBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=NC=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.